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Compound of Interest

Compound Name: Butyltrimethylammonium chloride

Cat. No.: B140095

Introduction: The Analytical Imperative for
Quaternary Ammonium Compounds

Butyltrimethylammonium chloride, a quaternary ammonium salt, finds diverse applications
across various scientific and industrial domains. Its efficacy in these roles is intrinsically linked
to its precise molecular structure and purity. Consequently, the rigorous spectroscopic
characterization of this compound is not merely an academic exercise but a critical component
of quality control and application development. This guide provides an in-depth exploration of
the expected spectroscopic signature of butyltrimethylammonium chloride, leveraging
foundational principles and comparative data from analogous structures to offer a robust
analytical framework for researchers, scientists, and drug development professionals. While
direct experimental spectra for this specific compound are not readily available in public
databases, this guide will provide a comprehensive, predictive analysis based on established
spectroscopic principles and data from structurally related molecules.

Molecular Structure and a Glimpse into its
Spectroscopic Behavior

To understand the spectroscopic data, we must first visualize the molecule itself.
Butyltrimethylammonium chloride consists of a central, positively charged nitrogen atom
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bonded to three methyl groups and one butyl group. The positive charge is balanced by a
chloride anion.

Caption: Molecular structure of Butyltrimethylammonium cation.

This structure dictates the number and types of signals we expect to see in various
spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic
molecules in solution. By analyzing the magnetic properties of atomic nuclei, we can gain
detailed information about the chemical environment of each atom.

'H NMR Spectroscopy

Theoretical Framework: In 1H NMR, the chemical shift (&) of a proton is influenced by the
electron density of its surroundings. Protons in different chemical environments will resonate at
different frequencies, providing a unique fingerprint of the molecule's structure.

Predicted *H NMR Spectrum of Butyltrimethylammonium Chloride:

Based on the structure, we can predict the following signals in the *H NMR spectrum:

Predicted Chemical

Assignment Shift (ppm) Multiplicity Integration
N-(CHs)3 ~3.1 Singlet 9H
N-CHz2- ~3.3 Triplet 2H
-CH2-CHa- ~1.7 Sextet 2H
-CHz2-CHs ~1.4 Sextet 2H
-CHs ~0.9 Triplet 3H
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This prediction is based on typical chemical shifts for alkyl groups attached to a quaternary

nitrogen and data from analogous compounds such as tetramethylammonium chloride and
tetrabutylammonium chloride.[1][2][3][4]

Interpretation:

The nine protons of the three equivalent methyl groups attached to the nitrogen are expected
to appear as a single, sharp singlet around 3.1 ppm.

The two protons on the carbon adjacent to the nitrogen (N-CHz-) will be deshielded by the
positively charged nitrogen and are predicted to resonate as a triplet around 3.3 ppm due to
coupling with the adjacent methylene group.

The subsequent methylene groups of the butyl chain will appear at progressively higher
fields (lower ppm values), with their multiplicities determined by the number of adjacent
protons.

The terminal methyl group of the butyl chain is the most shielded and will appear as a triplet
around 0.9 ppm.

Experimental Protocol: *H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of butyltrimethylammonium chloride
in 0.6-0.7 mL of a deuterated solvent (e.g., D20, CDCls, or DMSO-ds). The choice of solvent
is critical and can influence chemical shifts.

Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

Data Acquisition: Acquire the *H NMR spectrum using standard parameters. A sufficient
number of scans should be averaged to obtain a good signal-to-noise ratio.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or
an internal standard (e.g., TMS).

3C NMR Spectroscopy
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Theoretical Framework: 13C NMR spectroscopy provides information about the carbon skeleton
of a molecule. Similar to *H NMR, the chemical shift of a 13C nucleus is dependent on its
electronic environment.

Predicted 3C NMR Spectrum of Butyltrimethylammonium Chloride:

Assignment Predicted Chemical Shift (ppm)
N-(CHs)3 ~55
N-CHz2- ~68
-CH2-CHa2- ~25
-CH2-CHs ~20
-CHs ~13

This prediction is based on typical *3C chemical shifts for quaternary ammonium salts and data
from analogous compounds.[3][5][6]

Interpretation:

e The carbon atoms of the three equivalent methyl groups attached to the nitrogen will
produce a single signal around 55 ppm.

e The carbon atom of the methylene group directly bonded to the nitrogen (N-CHz-) will be
significantly deshielded and is expected to appear at the lowest field (highest ppm value) of
the butyl chain carbons, around 68 ppm.

e The remaining carbons of the butyl chain will resonate at higher fields, with the terminal
methyl carbon being the most shielded.

Experimental Protocol: 33C NMR Spectroscopy

o Sample Preparation: Prepare a more concentrated sample than for tH NMR (e.g., 20-50 mg
in 0.6-0.7 mL of deuterated solvent).

e Instrument Setup: Use a standard NMR spectrometer with a broadband probe.

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b140095?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Tetrabutylammonium-Chloride
https://www.chemicalbook.com/SpectrumEN_1112-67-0_13CNMR.htm
https://www.chemicalbook.com/SpectrumEN_1643-19-2_13CNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Data Acquisition: Acquire the 3C NMR spectrum using a proton-decoupled pulse sequence
to simplify the spectrum to single lines for each unique carbon. A larger number of scans will
be required compared to *H NMR due to the lower natural abundance of 13C.

o Data Processing: Process the data similarly to the *H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional
Groups

Theoretical Framework: IR spectroscopy measures the absorption of infrared radiation by a
molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations
are characteristic of the types of bonds and functional groups present.

Predicted IR Absorption Bands for Butyltrimethylammonium Chloride:

Wavenumber (cm—1) Vibration Intensity

~2960-2850 C-H stretching (alkyl) Strong

C-H bending (methyl and )
~1480-1460 Medium
methylene)

C-N stretching (quaternary )
~970 & ~760 ) Medium-Weak
ammonium)

These predictions are based on characteristic IR absorption frequencies for quaternary
ammonium salts.[7][8][9][10]

Interpretation:

e The most prominent peaks will be in the 2960-2850 cm~1 region, corresponding to the C-H
stretching vibrations of the methyl and butyl groups.

e The C-H bending vibrations will appear in the 1480-1460 cm~1 region.

e The characteristic C-N stretching vibrations of the quaternary ammonium group are expected
to be observed in the fingerprint region, typically around 970 cm~1 and 760 cm~1. The exact
positions can be influenced by the solid-state packing or the solvent used.

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b140095?utm_src=pdf-body
https://www.researchgate.net/figure/FT-IR-spectra-a-Polyethyleneimine-b-Quaternary-ammonium-polyethyleneimine-nanoparticles_fig1_225359331
https://www.researchgate.net/publication/230081605_Spectroscopic_Characterisation_of_Cationic_Quaternary_Ammonium_Starches
https://www.researchgate.net/figure/Fourier-transform-infrared-FT-IR-spectra-of-quaternary-ammonium-poylethyleneimine_fig2_299568134
https://cdnsciencepub.com/doi/10.1139/v56-231
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol: FT-IR Spectroscopy
e Sample Preparation:

o Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr)
powder and press into a thin, transparent pellet.

o Solid (ATR): Place a small amount of the solid sample directly onto the crystal of an
Attenuated Total Reflectance (ATR) accessory.

e Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer.

o Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm~1. A
background spectrum of the empty sample holder (or pure KBr pellet) should be recorded
and subtracted from the sample spectrum.

o Data Processing: The resulting spectrum will show absorbance or transmittance as a
function of wavenumber.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Theoretical Framework: Mass spectrometry is an analytical technique that measures the mass-
to-charge ratio (m/z) of ions. For butyltrimethylammonium chloride, we are interested in the
mass of the intact cation and its fragmentation pattern upon ionization.

Predicted Mass Spectrum of Butyltrimethylammonium Chloride:

The mass spectrum will be dominated by the signal of the intact cation. Fragmentation can
occur through various pathways, primarily involving the loss of alkyl groups.
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m/z lon Comment
Parent ion
116.14 [C7H1sN]* (Butyltrimethylammonium
cation)
100.11 [CeH1aN]* Loss of a methyl group (CHs)
58.07 [CsHsN]* Loss of a butyl group (CaHo)

The fragmentation of quaternary ammonium salts is complex and can involve rearrangements.
[11][12][13][14][15]

Interpretation:

e The base peak in the mass spectrum is expected to be the molecular ion of the
butyltrimethylammonium cation at an m/z of approximately 116.14.

o Fragmentation is likely to occur via the loss of the alkyl substituents. The loss of a methyl
radical would result in a fragment at m/z 100.11. The loss of a butyl radical would lead to a
fragment at m/z 58.07, corresponding to the trimethylammonium cation. The relative
intensities of these fragment ions will depend on the ionization method and energy.

Fragmentation Pathway Visualization:

[CeH1aN]*
- CHs m/z = 100.11
[ [C7H1sN]*

m/z = 116.14 - CaHo
[C3HsN]*
m/z = 58.07

Click to download full resolution via product page

Caption: Predicted fragmentation of the Butyltrimethylammonium cation.

Experimental Protocol: Mass Spectrometry
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» Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,
methanol or acetonitrile) at a low concentration (e.g., 1 pg/mL).

e Instrument Setup: Use a mass spectrometer equipped with an appropriate ionization source,
such as Electrospray lonization (ESI) or Matrix-Assisted Laser Desorption/lonization
(MALDI).

o Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass
spectrum in positive ion mode. For fragmentation analysis, perform tandem mass
spectrometry (MS/MS) by selecting the parent ion (m/z 116.14) and subjecting it to collision-
induced dissociation (CID).

o Data Processing: Analyze the resulting mass spectrum to identify the m/z values of the
parent and fragment ions.

Safety and Handling

Butyltrimethylammonium chloride, like many quaternary ammonium compounds, should be
handled with care. It is advisable to consult the Safety Data Sheet (SDS) provided by the
supplier.[16][17][18] General precautions include:

o Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses,
and a lab coat.

« Handling the compound in a well-ventilated area or a fume hood.

» Avoiding inhalation of dust and contact with skin and eyes.

Conclusion: A Synergistic Approach to Structural
Verification

The comprehensive spectroscopic analysis of butyltrimethylammonium chloride,
encompassing *H NMR, 13C NMR, IR, and Mass Spectrometry, provides a multi-faceted and
self-validating approach to its structural confirmation and purity assessment. While direct
experimental data may be sparse in public repositories, a thorough understanding of
spectroscopic principles, coupled with comparative data from analogous compounds, allows for
a robust and predictive characterization. This guide serves as a foundational resource for
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scientists and researchers, enabling them to confidently identify and characterize this important
quaternary ammonium salt in their work.
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Email: info@benchchem.com or Request Quote Online.

Sources

1. Tetramethylammonium chloride(75-57-0) 1H NMR spectrum [chemicalbook.com]

2. Tetramethylammonium chloride | (CH3)4NCI | CID 6379 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. Tetrabutylammonium Chloride | C16H36N.Cl | CID 70681 - PubChem
[pubchem.ncbi.nim.nih.gov]

. Spectrabase.com [spectrabase.com]

. Tetrabutyl ammonium chloride(1112-67-0) 13C NMR spectrum [chemicalbook.com]
. Tetrabutylammonium bromide(1643-19-2) 13C NMR spectrum [chemicalbook.com]
. researchgate.net [researchgate.net]

. researchgate.net [researchgate.net]

© 00 N o o b

. researchgate.net [researchgate.net]
10. cdnsciencepub.com [cdnsciencepub.com]

11. The Competition of Charge Remote and Charge Directed Fragmentation Mechanisms in
Quaternary Ammonium Salt Derivatized Peptides—An Isotopic Exchange Study - PMC
[pmc.ncbi.nlm.nih.gov]

12. filesO1.core.ac.uk [filesOl.core.ac.uk]

13. A novel route to recognizing quaternary ammonium cations using electrospray mass
spectrometry - PubMed [pubmed.ncbi.nim.nih.gov]

14. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium
and Phosphonium Group as lonization Enhancers - PubMed [pubmed.ncbi.nim.nih.gov]

15. mdpi.com [mdpi.com]

16. sigmaaldrich.com [sigmaaldrich.com]

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://cdnsciencepub.com/doi/abs/10.1139/v56-024
https://cdnsciencepub.com/doi/10.1139/v56-231
https://www.benchchem.com/product/b140095?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/SpectrumEN_75-57-0_1HNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Tetramethylammonium-chloride
https://pubchem.ncbi.nlm.nih.gov/compound/Tetramethylammonium-chloride
https://pubchem.ncbi.nlm.nih.gov/compound/Tetrabutylammonium-Chloride
https://pubchem.ncbi.nlm.nih.gov/compound/Tetrabutylammonium-Chloride
https://spectrabase.com/spectrum/1Dem2Uo4Zwf
https://www.chemicalbook.com/SpectrumEN_1112-67-0_13CNMR.htm
https://www.chemicalbook.com/SpectrumEN_1643-19-2_13CNMR.htm
https://www.researchgate.net/figure/FT-IR-spectra-a-Polyethyleneimine-b-Quaternary-ammonium-polyethyleneimine-nanoparticles_fig1_225359331
https://www.researchgate.net/publication/230081605_Spectroscopic_Characterisation_of_Cationic_Quaternary_Ammonium_Starches
https://www.researchgate.net/figure/Fourier-transform-infrared-FT-IR-spectra-of-quaternary-ammonium-poylethyleneimine_fig2_299568134
https://cdnsciencepub.com/doi/10.1139/v56-231
https://pmc.ncbi.nlm.nih.gov/articles/PMC3220814/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3220814/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3220814/
https://files01.core.ac.uk/download/pdf/81892955.pdf
https://pubmed.ncbi.nlm.nih.gov/25391726/
https://pubmed.ncbi.nlm.nih.gov/25391726/
https://pubmed.ncbi.nlm.nih.gov/34834054/
https://pubmed.ncbi.nlm.nih.gov/34834054/
https://www.mdpi.com/1420-3049/26/22/6964
https://www.sigmaaldrich.com/JP/en/sds/ALDRICH/856576?userType=undefined
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 17.
e 18.
e 19.
e 20.
o 21.
o« 22.
o 23.
o 24,
o 25.
e 26.
o« 27.
o 28.

chemtrack.org [chemtrack.org]

chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

Welcome to the NIST WebBook [webbook.nist.gov]

pubs.acs.org [pubs.acs.org]

NIST Chemistry WebBook | MatDaCs [mat-dacs.dxmt.mext.go.jp]
The NIST Chemistry Webbook | NIST [nist.gov]

NIST Chemistry WebBook - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
PubChem - Wikipedia [en.wikipedia.org]

PubChem | Databases | NC State University Libraries [lib.ncsu.edu]
PubChem [pubchem.ncbi.nim.nih.gov]

taylorandfrancis.com [taylorandfrancis.com]

PubChem [bionity.com]

 To cite this document: BenchChem. [Spectroscopic Unveiling of Butyltrimethylammonium
Chloride: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b140095#butyltrimethylammonium-chloride-
spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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